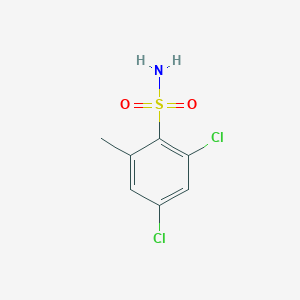

2,4-Dichloro-6-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMLWLYDGGDVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371081 | |

| Record name | 2,4-dichloro-6-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568577-80-0 | |

| Record name | 2,4-dichloro-6-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 2,4 Dichloro 6 Methylbenzenesulfonamide and Its Derivatives

Established Synthetic Pathways to 2,4-Dichloro-6-methylbenzenesulfonamide and its Analogs

Traditional methods for the synthesis of benzenesulfonamides are well-documented, typically relying on the reactivity of sulfonyl chlorides. These pathways are known for their reliability and have been the cornerstone of sulfonamide production for decades.

Amination Reactions in Sulfonamide Synthesis via Sulfonyl Chlorides

The most conventional and widely employed method for synthesizing primary sulfonamides, including the target compound this compound, is the reaction of a corresponding sulfonyl chloride with ammonia (B1221849). acs.org This nucleophilic substitution reaction is a foundational technique in sulfonamide chemistry.

The synthesis of this compound would begin with its precursor, 2,4-Dichloro-6-methylbenzenesulfonyl chloride. This precursor is commercially available and can be synthesized via the chlorosulfonation of 1,3-dichloro-5-methylbenzene. The subsequent step is the amination of the sulfonyl chloride. In a typical procedure, the sulfonyl chloride is treated with an aqueous solution of ammonia. alrasheedcol.edu.iq The reaction is often heated to ensure completion, followed by cooling to precipitate the sulfonamide product. The solid product is then isolated through filtration and washed to remove impurities.

A well-documented analogous procedure is the preparation of p-acetaminobenzenesulfonamide, where p-acetaminobenzenesulfonyl chloride is reacted with a mixture of ammonia solution and water, heated to boiling for a short period, and then cooled to crystallize the product. alrasheedcol.edu.iq This process highlights the general conditions applicable to the amination of aromatic sulfonyl chlorides.

Table 1: General Conditions for Amination of Aromatic Sulfonyl Chlorides

| Parameter | Condition | Purpose |

| Reactants | Aromatic Sulfonyl Chloride, Aqueous Ammonia | Formation of the sulfonamide bond. |

| Solvent | Water | Medium for the reaction. |

| Temperature | Elevated (e.g., boiling) | To increase the reaction rate. |

| Work-up | Cooling, Filtration | Isolation and purification of the product. |

Multi-Step Synthesis Strategies for Complex Benzenesulfonamide (B165840) Derivatives

The synthesis of more complex benzenesulfonamide derivatives often necessitates multi-step reaction sequences. These strategies are crucial when the desired substitution pattern cannot be achieved directly or when sensitive functional groups are present that could interfere with key reactions like chlorosulfonation or amination.

A key strategy in multi-step synthesis is the use of protecting groups. For instance, if a molecule contains a reactive amine group that is not intended to be part of the final sulfonamide, it must be "protected." An acetyl group, for example, can be used to convert a reactive amine into a less reactive amide. This amide group is stable throughout the subsequent synthesis steps, such as electrophilic aromatic substitution to install the sulfonyl chloride group. At the end of the synthetic sequence, the protecting group is removed to reveal the original amine functionality. This approach provides better control over the reaction and prevents the formation of unwanted side products.

These multi-step approaches allow for the construction of highly functionalized molecules with precise control over the arrangement of substituents on the benzene (B151609) ring and the sulfonamide moiety.

Novel and Green Chemistry Approaches in Sulfonamide Preparation

In recent years, there has been a significant shift towards developing more sustainable and efficient chemical processes. In the context of sulfonamide synthesis, this has led to innovations in reaction conditions, solvent systems, and the use of catalysts to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of modern synthetic chemistry, aiming to maximize product yield and selectivity while minimizing reaction time and resource usage. For sulfonamide synthesis, studies have focused on the choice of base and temperature. For example, the use of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol (B145695):water solvent system has been shown to produce excellent yields of sulfonamides in as little as 1-8 minutes at temperatures between 0-5°C. This method significantly reduces reaction time compared to conventional approaches.

Response surface methodology (RSM) has been employed to systematically determine the ideal reaction conditions, such as base equivalence and temperature, to achieve high efficiency and selectivity. Such optimized protocols not only improve the economic viability of the synthesis but also contribute to a greener process by minimizing excess reagent usage.

Solvent System Innovations in Benzenesulfonamide Synthesis

The choice of solvent is a major focus in green chemistry, as traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. Research into sulfonamide synthesis has explored several innovative and environmentally benign solvent systems.

Water is an ideal green solvent, and methods have been developed for the synthesis of sulfonamides in aqueous media under dynamic pH control. alrasheedcol.edu.iq This approach uses equimolar amounts of the reactants and avoids organic bases, with product isolation involving simple filtration after acidification. Other sustainable solvents like ethanol and glycerol (B35011) have also been successfully used. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, represent another class of green solvents that have been effectively employed in the synthesis of sulfonamides. These solvent innovations not only reduce the environmental impact but can also simplify the purification process.

Table 2: Comparison of Solvent Systems in Sulfonamide Synthesis

| Solvent System | Advantages | Disadvantages |

| Traditional Organic (e.g., Dichloromethane) | Good solubility for reactants | Volatile, often toxic, environmental concerns |

| Water | Environmentally benign, non-toxic, inexpensive | Poor solubility for some organic reactants |

| Ethanol:Water Mixtures | Improved solubility, greener than pure organic | May require specific ratios for optimization |

| Deep Eutectic Solvents (DES) | Low volatility, biodegradable, sustainable | Can be viscous, may require higher temperatures |

Exploration of Catalytic Methodologies in Sulfonamide Formation

Catalytic methods offer a powerful way to enhance the efficiency and sustainability of chemical reactions. In sulfonamide synthesis, various catalytic systems have been developed to facilitate the formation of the crucial S-N bond, often under milder conditions than traditional methods.

Palladium-catalyzed reactions have been developed for the chlorosulfonylation of arylboronic acids, which can then be converted in situ to sulfonamides. rsc.org This method shows significant functional group tolerance. Copper-catalyzed approaches have also emerged, enabling the one-pot synthesis of sulfonamides from aryl carboxylic acids and amines via a decarboxylative halosulfonylation process. princeton.edu Furthermore, a novel method utilizing a magnetite-immobilized nano-Ruthenium catalyst has been described for the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. researchgate.net These catalytic systems often allow for reactions to proceed with higher atom economy and under less harsh conditions, representing a significant advancement in the field.

Protecting Group Strategies in Functionalization of Sulfonamides

The functionalization of sulfonamides, including derivatives of this compound, often requires the strategic use of protecting groups to shield the reactive N-H bond. The sulfonamide nitrogen's nucleophilicity and the acidity of its proton can interfere with desired chemical transformations elsewhere in the molecule. Protecting the sulfonamide moiety allows for a broader range of synthetic operations to be performed on the rest of the structure.

The core principle behind protecting an amine as a sulfonamide is to link an electron-withdrawing group to the nitrogen atom. This delocalizes the nitrogen lone pair, thereby reducing its basicity and nucleophilicity. youtube.com While the sulfonamide group itself is often considered a protecting group for amines, primary sulfonamides (RSO₂NH₂) possess an acidic proton that can be substituted, effectively protecting the sulfonamide for further reactions. chem-station.com

Key Protecting Groups for Sulfonamides:

Nosyl (Ns) Group (2- or 4-Nitrobenzenesulfonyl): The Ns group is particularly valuable due to its facile cleavage under mild, non-reductive conditions. The strong electron-withdrawing nature of the nitro group makes the sulfur atom susceptible to nucleophilic attack. Deprotection is typically achieved using a thiol nucleophile, such as thiophenol or thioglycolic acid, in the presence of a base like potassium carbonate. chem-station.comnih.gov This method is often referred to as the Fukuyama amine synthesis. chem-station.com

Tosyl (Ts) Group (p-Toluenesulfonyl): Tosylamides are known for their high stability under a wide range of conditions, including acidic and basic environments. nih.gov However, this robustness makes their removal challenging, often requiring harsh reductive (e.g., dissolving metals like sodium in liquid ammonia) or strongly acidic conditions that may not be compatible with complex, functionalized molecules. chem-station.comnih.gov

Nms Group (2,4-Dimethoxy-6-methylbenzenesulfonyl): Developed to bridge the gap between the high stability of tosylamides and the mild cleavage of nosylamides, the Nms group offers a balanced profile. It demonstrates significant stability across various reaction conditions but can be removed efficiently, offering a versatile option in multi-step synthesis. nih.gov

Boc Group (tert-Butoxycarbonyl): While typically used for amines, the Boc group can be employed in a multi-step strategy to protect notoriously difficult primary sulfonamides. One approach involves the initial N-benzylation of the sulfonamide, followed by the introduction of a Boc group. The benzyl (B1604629) group can then be selectively removed via hydrogenolysis, a reaction that is resisted by the N-benzyl sulfonamide without the Boc group present. Subsequent treatment with acid, such as trifluoroacetic acid, removes the Boc group to regenerate the primary sulfonamide. organic-chemistry.org

The selection of a suitable protecting group is a crucial aspect of reaction engineering in the synthesis of complex molecules containing the sulfonamide functional group.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Features |

|---|---|---|---|

| p-Toluenesulfonyl | Ts | Strong acid (e.g., HBr/AcOH); Dissolving metal reduction (e.g., Na/NH₃) chem-station.comnih.gov | High stability, but requires harsh deprotection conditions. nih.gov |

| Nitrobenzenesulfonyl | Ns | Thiolates (e.g., PhSH, thioglycolic acid) and base (e.g., K₂CO₃) chem-station.comnih.gov | Cleaved under mild, nucleophilic conditions; less stable than Ts. nih.gov |

| 2,4-Dimethoxy-6-methylbenzenesulfonyl | Nms | Not specified in provided search results | Designed to combine the stability of Ts with the selective cleavage of Ns. nih.gov |

| tert-Butoxycarbonyl (in conjunction with Benzyl) | Boc | Sequential: 1. H₂/Pd-C (removes Benzyl) 2. Strong acid (e.g., TFA) (removes Boc) organic-chemistry.org | Useful for temporary protection of primary sulfonamides. organic-chemistry.org |

Regioselectivity and Stereoselectivity in Sulfonamide Reaction Engineering

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex, well-defined molecular architectures derived from sulfonamides. Reaction engineering principles are applied to direct the outcome of chemical transformations, ensuring the formation of the desired isomer.

Regioselectivity:

Regioselectivity refers to the preferential formation of one constitutional isomer over others. In sulfonamide chemistry, this is critical when reactions can occur at multiple sites.

Radical Cyclizations: The cyclization of sulfonamidyl radicals can be highly regioselective. For instance, in the cyclization of N-(4-halo-4-pentenyl)sulfonamides, the presence of a vinylic halogen substituent can dramatically control the reaction's regioselectivity. While an iodocyclization under ionic conditions might exclusively yield a 5-exo cyclization product, radical conditions can lead to different outcomes. Specifically, substrates with a gem-dimethyl substitution at the C-4 position can lead exclusively to a 7-endo cyclization product, whereas an external vinylic bromine substituent can direct the reaction to exclusively form the 6-exo product. acs.org

Heck-Type Reactions: Copper-catalyzed intermolecular Heck-type reactions involving unactivated alkenes and N-fluoro-sulfonamides demonstrate divergent regioselectivity. The outcome of the reaction can be steered by the choice of external additives, allowing for the selective synthesis of either vinyl or allylic sulfonamide products. nih.gov

Additions to Alkynes: The nucleophilic addition of sulfonamides to activated alkynes, such as 1-bromo-1-alkynes, can proceed with high regio- and stereoselectivity, leading to the formation of (Z)-N-(1-bromo-1-alken-2-yl)sulfonamides. organic-chemistry.org

Synthesis of N-Sulfonyl Amidines: The reaction between sulfonyl azides and heteroaromatic thioamides provides a general and efficient method for the regioselective synthesis of N-sulfonyl amidines. beilstein-journals.org

| Reaction Type | Substrates | Controlling Factor | Regioselective Outcome |

|---|---|---|---|

| Sulfonamidyl Radical Cyclization | Unsaturated sulfonamides | Vinylic halogen substitution acs.org | Directs between 5-exo, 6-exo, and 7-endo cyclization pathways. acs.org |

| Heck-Type Reaction | Unactivated alkenes and N-fluoro-sulfonamides | External additives nih.gov | Divergent synthesis of vinyl or allylic sulfonamides. nih.gov |

| Nucleophilic Addition | Sulfonamides and 1-bromo-1-alkynes | Inherent substrate reactivity | Highly regioselective formation of (Z)-N-(1-bromo-1-alken-2-yl)sulfonamides. organic-chemistry.org |

| Amidine Synthesis | Thioamides and sulfonyl azides | Reaction conditions (e.g., solvent-free) | Regioselective formation of N-sulfonyl amidines. beilstein-journals.org |

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over others. This is crucial for producing chiral sulfonamide derivatives, which are important in medicinal chemistry and asymmetric synthesis.

Asymmetric Catalysis: The enantioselective synthesis of axially chiral sulfonamides, which possess chirality due to restricted rotation around a single bond, can be achieved using palladium catalysis. Methods include the atroposelective hydroamination of allenes and the N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides using a chiral Pd-catalyst with a Trost ligand. acs.orgnih.gov

Chiral Auxiliaries: Chiral non-racemic sulfonamides, such as those derived from camphor, can be used as chiral auxiliaries. drexel.edu These auxiliaries are covalently attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be removed.

Diastereoselective Reactions: The Castagnoli–Cushman reaction, involving the condensation of an imine with an anhydride, can be applied to sulfonimidamide-derived imines to produce complex lactams with multiple stereocenters. The diastereoselectivity of this reaction can be controlled and even reversed. In the presence of a base, one diastereomer is favored, while in the absence of a base, the opposite diastereomer is formed with excellent selectivity. acs.org This stereodivergent outcome is highly valuable as it provides access to different stereoisomers from the same set of starting materials simply by modifying the reaction conditions. acs.org

The ability to control both the regiochemistry and stereochemistry of reactions involving the sulfonamide moiety is essential for the efficient and precise synthesis of complex target molecules like derivatives of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 2,4-dichloro-6-methylbenzenesulfonamide is characterized by specific absorption bands corresponding to the vibrational modes of its constituent functional groups. researchgate.netresearchgate.net

Sulfonyl Group (SO₂): The sulfonamide group exhibits strong and characteristic absorption bands for its symmetric and asymmetric stretching vibrations. The asymmetric stretching (ν_as(SO₂)) typically appears in the range of 1385-1315 cm⁻¹, while the symmetric stretching (ν_s(SO₂)) is found in the 1180-1140 cm⁻¹ region. rsc.org

Aromatic Group (C=C): The benzene (B151609) ring shows characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.

N-H Group: The N-H stretching vibration of the sulfonamide group is expected to appear in the range of 3400-3200 cm⁻¹. researchgate.net

C-H Group: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹.

S-N Group: The S-N stretching vibration is generally found in the 950-850 cm⁻¹ region. researchgate.net

Interactive Data Table: Expected FT-IR Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1385 - 1315 |

| Sulfonyl (SO₂) | Symmetric Stretching | 1180 - 1140 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Amine (N-H) | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | > 3000 |

| Methyl C-H | Stretching | < 3000 |

| Sulfonyl-Nitrogen (S-N) | Stretching | 950 - 850 |

The precise positions and shapes of the IR absorption bands can provide subtle insights into the conformational properties of this compound. For instance, the orientation of the sulfonamide group with respect to the aromatic ring can influence the vibrational frequencies. nih.gov In different crystalline polymorphs or in different solvents, changes in the IR spectrum, particularly in the N-H and S=O stretching regions, can indicate variations in intermolecular hydrogen bonding and molecular conformation. acs.orgnih.gov Studies on related sulfonamides have shown that the S-N bond is often oriented nearly perpendicular to the plane of the benzene ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the sulfonyl group and the chlorine atoms can influence the position and intensity of these absorption maxima (λ_max). The electronic transitions are typically π → π* transitions within the aromatic ring. The extent of conjugation and the presence of auxochromic groups affect the energy of these transitions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. nih.gov For this compound, the molecular ion peak [M]⁺ or [M+H]⁺ would confirm its molecular weight.

Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes fragmentation, producing a characteristic pattern of fragment ions. researchgate.netresearchgate.net Common fragmentation pathways for aromatic sulfonamides include:

Loss of SO₂: A characteristic fragmentation involves the loss of a neutral sulfur dioxide molecule (SO₂), which has a mass of 64 Da. nih.govresearchgate.net

Cleavage of the S-N bond: This can lead to the formation of ions corresponding to the aromatic sulfonyl group and the amine fragment.

Cleavage of the C-S bond: This results in fragments corresponding to the dichloromethylphenyl group and the sulfonamide group.

Loss of Chlorine: Fragmentation may also involve the loss of one or both chlorine atoms.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Description |

| [M]⁺ or [M+H]⁺ | Molecular ion |

| [M - SO₂]⁺ | Loss of sulfur dioxide |

| [ArSO₂]⁺ | Dichloromethylbenzenesulfonyl cation |

| [Ar]⁺ | Dichloromethylphenyl cation |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable solvent system (mobile phase) would be chosen to achieve good separation of the compound from any impurities on a silica (B1680970) gel plate (stationary phase). The spots can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the purification and quantitative analysis of compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable for analyzing this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of 2,4-Dichloro-6-methylbenzenesulfonamide and Derivatives

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical compounds. karazin.uaslideshare.net By utilizing functionals such as B3LYP, it is possible to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. karazin.ua For a molecule like this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric profile.

Furthermore, DFT is employed to analyze the electronic structure, offering insights into how electrons are distributed within the molecule. This includes the calculation of atomic charges and the visualization of molecular orbitals, which are fundamental to understanding the chemical behavior of the compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are known for their rigorous approach. The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets. karazin.uaresearchgate.net The selection of an appropriate basis set is a critical step in obtaining reliable and accurate computational results, balancing computational cost with the desired level of accuracy. Larger basis sets with polarization and diffuse functions are generally required for high-level calculations of molecules containing heteroatoms and for describing subtle electronic effects.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis for a series of related benzenesulfonamides.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzenesulfonamide (B165840) | -7.5 | -0.8 | 6.7 |

| 4-Methylbenzenesulfonamide | -7.2 | -0.7 | 6.5 |

| 4-Chlorobenzenesulfonamide | -7.8 | -1.1 | 6.7 |

| 2,4-Dichlorobenzenesulfonamide (B1301883) | -8.1 | -1.5 | 6.6 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govrsc.org The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green and yellow represent regions of neutral or intermediate potential. nih.gov

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the chlorine atoms, indicating these as potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atom of the sulfonamide group.

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be correlated with specific functional groups present in the molecule. For this compound, characteristic vibrational modes for the S=O, N-H, C-Cl, and C-S bonds would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of atoms in a molecule. researchgate.net Predicted ¹H and ¹³C NMR spectra for this compound would help in the assignment of experimental signals and provide further confirmation of the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*).

The following table provides a hypothetical comparison of experimental and theoretical spectroscopic data for a related compound, illustrating the expected agreement.

| Spectroscopic Data | Experimental Value | Theoretical Value |

|---|---|---|

| IR (S=O stretch, cm-1) | 1350, 1160 | 1345, 1155 |

| ¹H NMR (NH proton, ppm) | 8.5 | 8.3 |

| UV-Vis (λmax, nm) | 235 | 230 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecules in a condensed phase (e.g., in solution or in a crystal). MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

For this compound, MD simulations could be used to explore the different possible conformations of the molecule, particularly the rotation around the C-S and S-N bonds. These simulations would also reveal how the molecule interacts with solvent molecules or with other molecules of the same kind, providing information about hydrogen bonding and other non-covalent interactions that are crucial for understanding its behavior in a realistic environment.

Hirshfeld Surface Analysis for Quantitative Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for the detailed examination of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of interactions and their relative strengths.

For a molecule like this compound, a Hirshfeld surface analysis would typically reveal significant contributions from various types of intermolecular contacts. These include:

H···H contacts: Often the most abundant type of interaction due to the number of hydrogen atoms on the molecular surface.

Cl···H and O···H contacts: These represent hydrogen bonding or weaker van der Waals interactions, which are crucial for the stability of the crystal packing. Red spots on the dnorm surface, a key feature of the analysis, would indicate these shorter, stronger contacts.

C···H contacts: These interactions are also significant in packing.

Cl···Cl and Cl···π interactions: The presence of chlorine atoms suggests the possibility of halogen bonding and other specific interactions that influence the crystal structure.

Computational Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be predicted using quantum chemical calculations, primarily through methods like Density Functional Theory (DFT). These calculations provide insights into the electronic structure of the molecule.

Key parameters derived from these computations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecular surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting how the molecule will interact with other charged or polar species. For this compound, the oxygen and chlorine atoms would be expected to be regions of negative potential, while the hydrogen atoms of the sulfonamide group would be areas of positive potential.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Recent advancements in computational chemistry also employ machine learning and deep learning models to predict chemical reactivity with high accuracy, which can significantly streamline the process of evaluating new compounds. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Modeling

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. Computational SAR modeling uses molecular descriptors to build mathematical models that correlate a molecule's structure with its biological activity. oncodesign-services.comnih.gov

For a compound like this compound, an SAR study would involve analyzing how changes to its structure—such as altering the substitution pattern on the benzene (B151609) ring or modifying the sulfonamide group—affect its interaction with a biological target. The dichlorinated and methylated benzene ring is a key feature, and modifications to these groups would be expected to significantly alter the compound's properties and activity. For instance, the presence and position of electron-withdrawing groups like chlorine can be crucial for activity in related benzenesulfonamide structures.

Understanding how a ligand like this compound binds to a macromolecular target (such as a protein or enzyme) is fundamental to explaining its biological effect. nih.gov Computational methods can elucidate these mechanisms at an atomic level. The process of binding is dynamic and can involve conformational changes in both the ligand and the target. semanticscholar.org

Key interactions that would be analyzed for this compound include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, likely forming critical interactions with amino acid residues in a protein's active site.

Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

Hydrophobic Interactions: The methyl group and the benzene ring can engage in hydrophobic interactions with nonpolar residues of the target protein.

The binding mechanism can be described by models such as "induced fit," where the binding of the ligand induces a conformational change in the target, or "conformational selection," where the ligand binds to a pre-existing conformation of the target. researchgate.net

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule. nih.gov This method places the ligand into the binding site of the target and scores the different poses based on their predicted binding affinity.

For this compound, the docking process would involve:

Preparation: Obtaining or creating 3D structures of the ligand and the target protein.

Docking Simulation: Using software like AutoDock or Glide to systematically explore possible binding poses of the ligand within the target's active site. mdpi.com

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity. The pose with the lowest energy score is generally considered the most favorable.

Following docking, more rigorous methods are used to calculate the binding free energy, which provides a more accurate prediction of binding affinity. dergipark.org.tr A common method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. plos.org This calculation considers various energy components, including van der Waals energy, electrostatic energy, and solvation energy, to provide a quantitative estimate of how strongly the ligand binds to its target. rsc.org

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety

The sulfonamide group (R-SO₂NR'R'') is generally considered robust and unreactive. wikipedia.org However, its chemical behavior can be harnessed for synthetic transformations under specific conditions. The classic method for forming the sulfonamide group itself is a prime example of a nucleophilic substitution reaction, where an amine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride and displacing the chloride. wikipedia.org

Conversely, reactions can be centered on the nitrogen atom or involve the cleavage of the sulfur-nitrogen bond. The acidity of the N-H protons in a primary sulfonamide like 2,4-Dichloro-6-methylbenzenesulfonamide allows for deprotonation, rendering the nitrogen atom nucleophilic for subsequent reactions, such as alkylation.

While the sulfonamide group itself can activate an aromatic ring toward nucleophilic aromatic substitution (SNAᵣ), regioselectivity is a critical consideration in any substitution reaction. libretexts.orglibretexts.org In the context of this compound, the existing substituents heavily influence where an incoming nucleophile might attack the ring. Strongly electron-withdrawing groups, such as the sulfonamide and chloro groups, activate the ring for nucleophilic attack, particularly at positions ortho and para to them. libretexts.org

However, the substitution pattern of this compound presents a complex scenario. The potential sites for nucleophilic attack are sterically hindered by the existing groups, making such reactions challenging. In related systems, regioselectivity in substitution reactions is carefully controlled by factors like the nature of the nucleophile, the leaving group, and the specific reaction conditions employed. nih.gov

Both steric and electronic factors are pivotal in dictating the reaction pathways of sulfonamides and their derivatives. researchgate.neteurjchem.com

Electronic Factors: The sulfonamide group is strongly electron-withdrawing, which reduces the electron density of the attached aromatic ring and influences its reactivity. This electronic pull is crucial in reactions like electrophilic aromatic substitution, where it deactivates the ring. wikipedia.org For nucleophilic substitutions, this same property can be activating. libretexts.org The electronegative chlorine atoms further contribute to the electron-deficient nature of the benzene (B151609) ring. In contrast, the methyl group is electron-donating, which slightly counteracts the deactivating effects of the other substituents.

Steric Factors: The spatial arrangement of atoms significantly impacts reactivity. In this compound, the methyl group at the C6 position (ortho to the sulfonamide) and the chlorine at the C2 position create considerable steric hindrance around the sulfonamide moiety. This bulkiness can impede the approach of reagents, potentially slowing down or preventing reactions at the sulfonamide group or adjacent ring positions. biorxiv.orgnih.gov This steric congestion is a key determinant in favoring certain reaction pathways over others. biorxiv.org

| Factor | Influence on this compound Reactivity |

| Electronic | The electron-withdrawing sulfonamide and chloro groups deactivate the ring toward electrophilic attack but can activate it for nucleophilic attack. |

| Electronic | The electron-donating methyl group provides a slight activating effect for electrophilic substitution. |

| Steric | The ortho-methyl group and ortho-chloro group sterically hinder the sulfonamide moiety, potentially blocking or slowing reactions at this site. |

| Steric | Overall substitution pattern limits available positions for further substitution and influences the regiochemical outcome of reactions. |

Electrophilic Aromatic Substitution on the Dichloromethylbenzenesulfonamide Ring

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.com The rate and position of this substitution are dictated by the electronic properties and directing effects of the substituents already present on the ring. wikipedia.orgslideshare.net

For this compound, the directing effects of the three substituents must be considered collectively:

-SO₂NH₂ (Sulfonamide): A strongly deactivating group and a meta-director.

-Cl (Chloro): A deactivating group and an ortho, para-director.

-CH₃ (Methyl): An activating group and an ortho, para-director.

The available positions for substitution on the ring are C3 and C5. The directing influences are summarized below:

| Substituent | Position | Directing Effect on Available Positions |

| -SO₂NH₂ | C1 | Directs to C3, C5 (meta) |

| -Cl | C2 | Directs to C3 (para), C5 (ortho) |

| -Cl | C4 | Directs to C3 (ortho), C5 (ortho) |

| -CH₃ | C6 | Directs to C5 (para) |

Cyclization Reactions and Heterocycle Formation Involving Sulfonamide Derivatives

Sulfonamides are versatile precursors for the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds. benthamscience.comnih.govnih.gov Intramolecular cyclization of sulfonamide derivatives can lead to a variety of ring systems, including sultams (cyclic sulfonamides). wikipedia.org

Several strategies can be employed for heterocycle formation:

Redox Cyclization: Amides and sulfonamides can undergo directed ortho-metalation followed by trapping with reagents like nitrous oxide to achieve redox cyclization, forming heterocycles such as thiatriazine derivatives. organic-chemistry.org

Radical Cyclization: The generation of a sulfonamidyl radical can initiate an intramolecular cyclization by adding to an unsaturated bond (e.g., an alkene or alkyne) within the same molecule. nih.gov This process can be highly regioselective and is a powerful tool for constructing fused and spirocyclic ring systems. nih.govacs.org

Palladium-Catalyzed Cyclization: Intramolecular Heck reactions of sulfonamide derivatives containing an appropriately positioned halide and an alkene have been used to synthesize cyclic sulfonamides. google.com

Addition to Unsaturated Systems: Sulfonamides can add across double or triple bonds in the presence of an oxidant, and subsequent intramolecular cyclization can yield various N-heterocycles. benthamscience.com

These reactions highlight the utility of the sulfonamide moiety not just as a stable functional group, but as an active participant in the construction of complex molecular architectures. nih.gov

Proposed Mechanistic Pathways for Derivative Formation (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aromatic carbonyl compound lacking an α-hydrogen and an aldehyde or ketone that possesses an α-hydrogen. wikipedia.orgbyjus.com The reaction proceeds in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone. numberanalytics.com

While this compound cannot directly participate in this reaction, a derivative could be synthesized to serve as a precursor. For instance, a derivative such as 4-amino-3,5-dichloroacetophenone could be sulfonylated to attach the 2,4-dichloro-6-methylbenzenesulfonyl group to the amine, or a related synthetic route could be devised to create a ketone-bearing sulfonamide.

A proposed mechanistic pathway involving such a derivative (e.g., an acetophenone (B1666503) with the sulfonamide moiety attached) would follow these steps: numberanalytics.com

Enolate Formation: A base (e.g., NaOH) removes an acidic α-hydrogen from the methyl group of the ketone, forming a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aromatic aldehyde (e.g., benzaldehyde). This forms a β-hydroxy ketone intermediate (an aldol adduct).

Dehydration: The intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated ketone.

This pathway illustrates how the core sulfonamide structure can be incorporated into more complex molecules like chalcones, which are themselves valuable synthetic intermediates and possess a wide range of biological activities. researchgate.net

Reductive Cleavage and Oxidation Reactions of Sulfonamides

Although sulfonamides are known for their stability, they can undergo reductive cleavage and oxidation under specific conditions, expanding their synthetic utility. researchgate.netchemrxiv.org

Reductive Cleavage: The nitrogen-sulfur (N–S) bond in sulfonamides, traditionally considered a terminal or protecting group, can be reductively cleaved. researchgate.netchemrxiv.orgacs.org This transformation is significant because it converts the stable sulfonamide into more synthetically versatile functional groups: an amine and a sulfinate. acs.org

Common methods for reductive cleavage include:

Dissolving Metal Reductions: Strong reducing agents like alkali metals (e.g., Li, Na) in liquid ammonia (B1221849) can cleave the N–S bond. strath.ac.uk

Photocatalysis: Light-driven methods using organophotosensitizers can promote the reductive cleavage of the N-S bond under mild conditions. acs.org

Kukhtin-Ramirez Adducts: A mild method involves the use of Kukhtin-Ramirez adducts to generate sulfinates and amines through a base-promoted reductive cleavage. researchgate.net

This ability to cleave the sulfonamide bond allows for its use in late-stage functionalization, where a complex molecule can be modified at a late point in its synthesis. chemrxiv.orgacs.org

Oxidation: The sulfonamide group itself is in a high oxidation state (S VI) and is generally resistant to further oxidation. However, the nitrogen atom or other parts of the molecule can be oxidized.

Oxidation of the Amine: Primary or secondary sulfonamides can be oxidized to form N-sulfonylimines. researchgate.net

Oxidative Coupling: Electrochemical methods have been developed for the synthesis of sulfonamides via the oxidative coupling of amines and thiols, proceeding through disulfide and sulfenamide (B3320178) intermediates. acs.org

Photocatalytic Oxidation: In aqueous environments, sulfonamides can be degraded through advanced oxidation processes, such as using UV/TiO₂ systems, which generate highly reactive species like hydroxyl radicals (•OH). nih.gov

These reductive and oxidative transformations underscore the evolving view of the sulfonamide group from a static entity to a dynamic functional group capable of participating in a range of synthetic manipulations. researchgate.net

Applications in Materials Science and Catalysis

Exploration of 2,4-Dichloro-6-methylbenzenesulfonamide in Material Science Applications

The arrangement of functional groups in this compound provides a framework for designing materials with specific properties. The interplay of intermolecular forces and the ability to incorporate this scaffold into larger structures are key areas of exploration.

Influence on Intermolecular Interactions and Bulk Material Properties

Research on compounds structurally related to this compound, such as 2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide, reveals the significance of N-H···O intermolecular hydrogen bonds. nih.gov These interactions link molecules together, often forming infinite chains or dimeric structures within the crystal. nih.gov The geometry of the sulfonamide group, specifically the C—SO2—NH—C torsion angle, and the relative orientation of the benzene (B151609) rings, are key determinants of the packing efficiency and stability of the crystal structure. nih.govnih.gov

The presence of chlorine atoms in the 2 and 4 positions, and the methyl group at the 6 position, can further influence the crystal packing through weaker interactions like halogen bonds (Cl···Cl) and van der Waals forces. These collective interactions dictate bulk material properties such as:

Melting Point and Thermal Stability: Stronger and more numerous intermolecular bonds generally lead to higher melting points and greater thermal stability.

Solubility: The nature and strength of intermolecular forces affect how readily the compound dissolves in various solvents.

Mechanical Properties: The arrangement of molecules in the crystal lattice influences the material's hardness, brittleness, and elasticity.

Density: Efficient molecular packing resulting from well-defined intermolecular interactions leads to higher density.

The table below summarizes key crystallographic data for a related compound, illustrating the precise molecular geometry that underpins these interactions.

| Parameter | Value | Reference |

| Compound | 2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide | nih.gov |

| Molecular Formula | C₁₄H₁₃Cl₂NO₂S | nih.gov |

| C—SO₂—NH—C Torsion Angle | -71.4 (4)° | nih.gov |

| Angle Between Benzene Rings | 44.6 (1)° | nih.gov |

| Key Intermolecular Interaction | N—H···O Hydrogen Bonds | nih.gov |

Design and Synthesis of Hybrid Materials Incorporating Sulfonamide Scaffolds

The sulfonamide functional group is a valuable building block in the design of advanced hybrid materials, which combine organic and inorganic components to achieve synergistic properties. The ability of the sulfonamide moiety to act as a linker and its inherent chemical stability make it an attractive component for creating novel functional materials.

The design principles for such hybrid materials often involve:

Functionality: The sulfonamide group can be readily functionalized to tune the properties of the material or to anchor other components, such as metal nanoparticles.

Structural Integrity: The rigid nature of the benzenesulfonamide (B165840) core can impart mechanical and thermal stability to the hybrid material.

Porosity: When incorporated into polymers or frameworks, sulfonamide-based units can contribute to the creation of porous structures with high surface areas, which is advantageous for applications in catalysis and adsorption.

Interfacial Compatibility: The sulfonamide group can mediate the interaction between the organic and inorganic phases in a hybrid material, ensuring a stable and well-dispersed composite.

These hybrid materials hold promise for a variety of applications, including heterogeneous catalysis, gas storage and separation, and sensing.

Catalytic Roles of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives have emerged as versatile scaffolds in the field of catalysis. Their utility stems from their ability to coordinate with metal centers, act as hydrogen-bond donors in organocatalysis, and their incorporation into systems where catalytic activity can be tuned by structural modifications.

Utilization as Ligands in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

The nitrogen and oxygen atoms of the sulfonamide group are effective coordination sites for metal ions, making benzenesulfonamide derivatives valuable ligands in coordination chemistry and metal-catalyzed reactions. researchgate.net The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be finely tuned by the substituents on the benzene ring.

For instance, Schiff bases derived from substituted benzenesulfonamides have been used to create transition metal complexes. In one example, a Schiff base ligand was synthesized from 4-((3,5-dichloro-2-hydroxybenzylidene)amino)benzenesulfonamide. This ligand, featuring dichlorinated phenyl rings, was then complexed with various metal ions. researchgate.net The resulting metal complexes demonstrated potential applications in catalysis, with the sulfonamide group playing a role in stabilizing the metal center and influencing its reactivity. researchgate.net

The coordination of benzenesulfonamides to metal ions is also a fundamental aspect of their biological activity. In metalloenzymes like carbonic anhydrase, the sulfonamide nitrogen atom directly coordinates to the zinc ion in the active site, illustrating the strong ligating capability of this functional group. nih.gov This principle is harnessed in the design of metal-based catalysts, where the sulfonamide ligand can:

Modulate Lewis Acidity: The electron-withdrawing nature of the sulfonyl group and the chloro substituents can influence the Lewis acidity of the metal center, thereby affecting its catalytic performance.

Provide Steric Hindrance: The bulky nature of the benzenesulfonamide scaffold can create a specific steric environment around the metal, which can be exploited to achieve selectivity in catalytic transformations.

Enhance Stability: Coordination to a benzenesulfonamide ligand can increase the stability of the metal complex, preventing decomposition and improving catalyst lifetime.

The table below provides examples of metal complexes with ligands containing sulfonamide or related functional groups, highlighting their applications in catalysis.

| Ligand Type | Metal Center | Catalytic Application |

| Schiff base from a dichlorinated benzenesulfonamide | Cd(II), Cu(II), Zn(II), Mn(II) | Potential for various catalytic reactions |

| Carboxamide ligand with a sulfonamide group | Zn(II), Ni(II), Mn(II), Cu(II), Co(II), Pd(II) | Investigated for DNA cleavage and antimicrobial activity, with implications for redox catalysis |

| [2,2′:6′,2″-terpyridine]-6,6″-disulfonate | Ruthenium (Ru) | Water oxidation catalysis |

Investigation as Organocatalysts or Co-catalysts in Organic Transformations

In addition to their role as ligands, benzenesulfonamide derivatives have been successfully employed as organocatalysts. In this context, the N-H proton of the sulfonamide group can act as a hydrogen-bond donor, activating electrophiles and facilitating a wide range of organic reactions.

Bifunctional sulfonamides, which contain both an acidic sulfonamide proton and a basic amine group, have been developed as highly effective organocatalysts. nih.gov These catalysts can simultaneously activate both the nucleophile (via the basic site) and the electrophile (via hydrogen bonding from the sulfonamide N-H), leading to enhanced reactivity and stereoselectivity. nih.gov They have been successfully applied in reactions such as the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes. nih.gov

Furthermore, compounds like N-(phenylsulfonyl)benzenesulfonamide have been identified as efficient Brønsted acid organocatalysts for multicomponent reactions, such as the Biginelli condensation to produce dihydropyrimidones. tandfonline.com The advantages of using such sulfonamide-based organocatalysts include:

Mild Reaction Conditions: These catalysts often operate effectively under metal-free and solvent-free conditions.

High Atom Economy: They are well-suited for multicomponent reactions where several molecules are combined in a single step.

Tunable Acidity: The acidity of the N-H proton can be modulated by the substituents on the aromatic ring, allowing for the optimization of the catalyst for a specific transformation.

The development of organocatalysts bearing both squaramide and sulfonamide motifs further highlights the versatility of this functional group. The squaramide unit acts as a double hydrogen-bond donor, and in combination with the sulfonamide group, creates a powerful catalytic system for asymmetric transformations.

Defect Engineering Principles in Catalytic Systems Involving Sulfonamides

Defect engineering is a powerful strategy for enhancing the performance of catalytic materials by intentionally creating structural imperfections, such as vacancies or dislocations. nih.gov These defects can act as highly active sites for catalysis by altering the electronic structure and coordination environment of the material's surface. acs.org

In the context of systems involving sulfonamides, defect engineering principles can be applied to the supporting material on which a sulfonamide-containing catalyst might be immobilized, or to materials designed to interact with sulfonamide compounds. For example, studies using density functional theory have investigated the adsorption of sulfonamide antibiotics onto blue phosphorene nanotubes (BPNTs). nih.gov It was found that creating single vacancies (a type of point defect) in the nanotube structure significantly increases the adsorption energy of the sulfonamide molecules by up to 89%. nih.gov

These findings illustrate key principles of defect engineering applicable to sulfonamide-related catalytic systems:

Creation of Active Sites: Defects can create unsaturated coordination sites on a catalyst's surface, which are more reactive than the fully coordinated sites on a pristine surface. nih.gov

Enhanced Adsorption: The presence of defects can strengthen the interaction between a sulfonamide-containing molecule (as a reactant or a ligand) and the catalyst surface, which is often a crucial step in a catalytic cycle. nih.gov

Modification of Electronic Properties: Defects can induce changes in the electronic properties of a material, such as transitioning from a semiconductor to a metallic character upon adsorption of a sulfonamide, which can influence its catalytic reactivity. nih.gov

While direct defect engineering of the this compound molecule itself is not typical, these principles are highly relevant when considering its use in heterogeneous catalysis, where it might be part of a larger composite material or interact with a catalytically active surface. For instance, the reactivity of ceria (CeO₂) nanoparticles in the hydrolytic cleavage of sulfonamides is influenced by surface defects and the presence of surface hydroxyl groups that preferentially form on these defects. nih.gov

Environmental Behavior and Degradation Pathways Academic Perspective

Environmental Stability and Persistence Characteristics of Chlorinated Sulfonamides

Chlorinated sulfonamides, as a class of compounds, exhibit a range of environmental stability and persistence. Their persistence is influenced by factors such as the degree and position of chlorine substitution on the aromatic ring, the nature of the sulfonamide group, and the characteristics of the receiving environmental compartment.

Generally, the presence of chlorine atoms on a benzene (B151609) ring tends to increase the environmental persistence of a compound. This is due to the high electronegativity of chlorine, which can make the aromatic ring less susceptible to electrophilic attack by microbial enzymes. The persistence of sulfonamides in the environment is a documented concern, with many sulfonamide antibiotics being detected in various water systems due to their widespread use and resistance to degradation. nih.gov

Table 1: General Persistence of Related Sulfonamides in Different Environmental Compartments

| Compound Class | Environmental Compartment | Reported Persistence/Half-life |

| Sulfonamide Antibiotics | Aquatic Environments | Can be ubiquitous and persistent, with concentrations ranging from ng/L to µg/L. nih.gov |

| Sulfonamide Antibiotics | Soil | Half-lives can vary depending on soil type and conditions. |

| Chlorinated Aromatic Hydrocarbons | General Environment | Generally more persistent than their non-chlorinated counterparts. |

Note: This table provides a generalized overview based on available literature for related compound classes and is intended for illustrative purposes.

Potential Environmental Mobility and Transport Mechanisms in Various Compartments

The mobility of 2,4-Dichloro-6-methylbenzenesulfonamide in the environment is largely dictated by its solubility in water and its potential for sorption to soil and sediment particles. The presence of both a polar sulfonamide group and a nonpolar dichlorinated methylbenzene moiety suggests that its mobility will be complex and dependent on environmental conditions such as pH and organic matter content.

For sulfonamides in general, their mobility in soil is influenced by factors like soil pH and the compound's pKa value. At environmental pH values, sulfonamides can exist as neutral, cationic, or anionic species, which significantly affects their sorption behavior. Anionic forms tend to be more mobile in soil due to repulsion from negatively charged soil colloids. Conversely, cationic forms are more likely to adsorb to soil particles.

The mobility of chlorinated organic compounds can also be influenced by their hydrophobicity. The dichlorinated and methylated benzene ring of this compound would contribute to its lipophilicity, potentially leading to sorption to organic matter in soil and sediment, thereby reducing its mobility in water.

Photodegradation Studies of Related Benzenesulfonamide (B165840) Structures

Photodegradation, or the breakdown of compounds by light, can be a significant environmental degradation pathway for many organic molecules. For benzenesulfonamide structures, particularly sulfonamide antibiotics, photodegradation has been identified as an important elimination process in sunlit surface waters.

Studies on sulfonamide antibiotics such as sulfamethoxazole (B1682508) and sulfadiazine (B1682646) have shown that they are susceptible to photodegradation. The process can occur through two primary mechanisms:

Direct Photolysis: The direct absorption of solar radiation by the molecule, leading to its excitation and subsequent decomposition.

Indirect Photolysis: The degradation of the molecule by reactive species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are photochemically produced in the water from other substances like dissolved organic matter and nitrate.

Research on sulfamethoxazole has demonstrated its high susceptibility to photodegradation when exposed to UV radiation or natural sunlight. nih.gov The quantum yields for the photodegradation of both its nonionized and anionic forms have been determined. nih.gov Similarly, studies on sulfadiazine have shown it can be effectively photodegraded, with the process being influenced by factors like pH and the presence of substances like iron oxides and oxalic acid. acs.orgnih.gov

The primary photodegradation pathways for sulfonamides often involve the cleavage of the sulfonamide bond (S-N bond) and extrusion of sulfur dioxide (SO₂). fao.org The presence of chlorine atoms on the benzene ring of this compound could potentially influence its photodegradation rate and pathways, though specific studies are lacking.

Table 2: Photodegradation Data for Structurally Related Sulfonamides

| Compound | Conditions | Key Findings | Reference |

| Sulfamethoxazole | Aqueous solution, UV/sunlight | Highly susceptible to photodegradation. Quantum yields determined. | nih.gov |

| Sulfadiazine | Goethite-oxalate suspension, UV light | Effectively photodegraded via hydroxyl radicals. | acs.org |

| Sulfadiazine | Different aquatic environments | Photodegradation influenced by pH, humic substances, and salinity. | nih.gov |

Note: This table presents findings from studies on related sulfonamide antibiotics to infer potential photodegradation behavior.

Biodegradation Mechanisms and Metabolite Identification in Model Systems

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in determining the ultimate fate of chemicals in the environment. The biodegradation of this compound would likely involve the enzymatic machinery of soil and water microorganisms capable of transforming chlorinated aromatic compounds.

The biodegradation of chlorinated aromatic compounds can proceed under both aerobic and anaerobic conditions:

Aerobic Biodegradation: In the presence of oxygen, bacteria often initiate the degradation of chlorinated benzenes by using dioxygenase enzymes to introduce hydroxyl groups onto the aromatic ring. This leads to the formation of chlorocatechols, which are then subject to ring cleavage and further metabolism, ultimately leading to the release of chloride ions and the mineralization of the carbon skeleton to CO₂. nih.gov

Anaerobic Biodegradation: Under anaerobic conditions, a key degradation process is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms. This process is carried out by specific groups of bacteria and generally results in less chlorinated, and often less toxic, intermediates.

The methyl group on the benzene ring of this compound could also be a site for initial microbial attack, potentially through oxidation to a carboxylic acid group.

The identification of metabolites is crucial for understanding the complete degradation pathway and assessing any potential risks from transformation products. For chlorinated aromatic compounds, common metabolites include chlorinated phenols and catechols under aerobic conditions, and less chlorinated benzene derivatives under anaerobic conditions.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Advanced Synthetic Strategies for Complex Molecular Architectures

The synthesis of novel derivatives of 2,4-Dichloro-6-methylbenzenesulfonamide with increasingly complex molecular architectures is a key area for future research. While classical synthetic routes have proven effective, the demand for more efficient, sustainable, and diverse synthetic pathways is driving innovation. Future strategies will likely focus on:

Flow Chemistry and Microfluidics: The use of meso-reactor apparatus and microfluidics platforms can enable rapid, safe, and scalable synthesis of sulfonamide libraries. acs.org These technologies allow for precise control over reaction parameters, minimizing waste and improving yield. acs.org

Eco-Friendly Synthesis: A growing emphasis on green chemistry will promote the use of environmentally benign solvents and reagents in the synthesis of this compound derivatives. acs.org

Combinatorial Chemistry: High-throughput synthesis techniques will facilitate the creation of large and diverse libraries of related compounds, which can then be screened for various biological and material science applications.

These advanced synthetic approaches will be instrumental in generating novel molecules with tailored properties, expanding the chemical space around the this compound core.

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of medicinal chemistry and materials science, with significant implications for research on this compound. nih.gov These computational tools can accelerate the discovery and development process in several ways:

Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical properties, biological activity, and potential applications of novel sulfonamide derivatives. researchgate.netresearchgate.net This can help prioritize synthetic efforts and reduce the need for extensive experimental screening. researchgate.net

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.govresearchgate.net By combining generative models with automated synthesis platforms, it is possible to create a closed-loop system for the rapid design, synthesis, and testing of new compounds. nih.govnih.govresearchgate.net

Reaction Prediction and Optimization: AI can be used to predict the outcomes of chemical reactions and optimize reaction conditions, leading to more efficient and reliable synthetic processes. mdpi.com

The integration of AI and ML will enable a more data-driven approach to research, facilitating the rational design of new molecules based on this compound with enhanced functionalities.

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Prioritization of synthetic targets with desired properties. |

| De Novo Design | Generation of novel molecular structures with enhanced activity. |

| Reaction Optimization | Improvement of synthetic efficiency and yield. |

Exploration of Novel Spectroscopic and Imaging Techniques for Enhanced Characterization

A deeper understanding of the structure and function of this compound and its derivatives requires the application of advanced analytical techniques. Future research will leverage novel spectroscopic and imaging methods to provide unprecedented insights at the molecular and cellular level:

Advanced Spectroscopic Methods: Techniques such as rotational spectroscopy can provide highly accurate information about the conformational preferences of sulfonamides in the gas phase. mdpi.com Mass spectrometric methods, including accurate mass measurement, will continue to be vital for structural confirmation of novel derivatives. nih.gov

Super-Resolution Microscopy: Techniques like STED, STORM, and SIM microscopy can be used to visualize the subcellular localization and dynamics of fluorescently labeled this compound derivatives, offering insights into their mechanisms of action. nih.gov

Functional X-ray Imaging: The development of new contrast methodologies is expanding the application of X-ray imaging to functional and molecular imaging, which could be used to track the distribution of sulfonamide-based compounds in biological systems. rsc.org

These advanced characterization techniques will provide a more complete picture of the structure-property relationships of this compound and its analogs.

Deeper Mechanistic Understanding of Key Reactions and Transformations

A fundamental understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for the rational design of new synthetic strategies. Future research will focus on elucidating the intricate details of these chemical transformations:

Computational Mechanistic Studies: Quantum mechanics (QM) calculations, such as density functional theory (DFT), can be employed to model reaction pathways, identify transition states, and predict reaction outcomes. researchgate.net

In Situ Reaction Monitoring: Spectroscopic techniques can be used to monitor reactions in real-time, providing valuable data on reaction kinetics and intermediates.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

A deeper mechanistic understanding will enable chemists to develop more efficient, selective, and predictable synthetic methods for the preparation of complex molecules derived from this compound.

Computational Design of Functional Benzenesulfonamide-based Materials with Tunable Properties

The unique electronic and structural features of the benzenesulfonamide (B165840) scaffold make it an attractive building block for the design of novel functional materials. Computational modeling will play a pivotal role in the design and prediction of the properties of these materials:

High-Throughput Screening: Computational methods can be used to screen large virtual libraries of benzenesulfonamide-based materials for desired properties, such as electronic conductivity, optical properties, or thermal stability. researchgate.net

Materials by Design: By combining first-principles calculations with evolutionary algorithms, it is possible to predict new complex multifunctional materials with tailored properties for specific applications in sustainable technologies. naiss.se

Predicting Structure-Property Relationships: Machine learning models can be developed to predict the properties of polyamides and other polymers incorporating the benzenesulfonamide moiety, enabling the rational design of materials with specific performance characteristics. mdpi.com

The computational design of functional materials based on this compound opens up exciting possibilities for the development of new technologies in areas such as electronics, energy storage, and catalysis.

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-6-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically begins with chlorinated benzenesulfonyl chloride intermediates. For example:

Sulfonamide Formation : React 2,4-dichloro-6-methylbenzenesulfonyl chloride with ammonia or amines under basic conditions (e.g., aqueous NaOH or NH₃ in THF) to substitute the sulfonyl chloride group .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

- Optimization Factors :

- Temperature : Controlled heating (40–60°C) minimizes side reactions.

- Catalysts : Base choice (e.g., triethylamine vs. pyridine) impacts yield .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | NH₃, THF, 50°C | 75–80 | |

| Purification | Ethanol/water (1:1) | 90 |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and chloro groups). Use DMSO-d₆ as a solvent to resolve sulfonamide proton signals .

- X-ray Crystallography : Employ SHELX software for structure refinement. Ensure crystal quality via slow evaporation from acetone .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 280.02) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model exchange-correlation effects. Becke’s 1993 work demonstrates improved accuracy when exact exchange terms are included .

- Properties Analyzed :

- HOMO-LUMO gaps to assess reactivity.

- Electrostatic potential maps for nucleophilic/electrophilic sites .

- Validation : Compare computed IR spectra with experimental data to refine parameters .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

Triangulation : Cross-validate NMR, MS, and XRD data. For instance, if computational NMR (GIAO method) conflicts with experimental results, check for solvent effects or tautomerism .

Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility .

Error Analysis : Quantify deviations using root-mean-square (RMS) metrics between DFT-predicted and observed spectra .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., replace Cl with F or methyl with ethyl) and compare bioactivity .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with biological endpoints (e.g., enzyme inhibition) .

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes with target proteins (e.g., carbonic anhydrase) .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reaction yields reported across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions with controlled variables (e.g., anhydrous NH₃ vs. aqueous NH₃) .